molecular formula C18H15N2NaO4S B1451170 Brilliant Orange H CAS No. 52749-23-2

Brilliant Orange H

Cat. No. B1451170
CAS RN: 52749-23-2
M. Wt: 378.4 g/mol
InChI Key: QTNPMIVHCISUCN-UHFFFAOYSA-M
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Description

Brilliant Orange H is a chemical compound with the molecular formula C18H15N2NaO4S . It has a molecular weight of 378.4 g/mol . The compound is also known by other names such as Acid Orange 17 and BRILLIANTORANGEH .


Molecular Structure Analysis

The InChI string for Brilliant Orange H is InChI=1S/C18H16N2O4S.Na/c1-11-7-12(2)9-14(8-11)19-20-18-16-5-4-15(25(22,23)24)10-13(16)3-6-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 . The Canonical SMILES is CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] .


Physical And Chemical Properties Analysis

Brilliant Orange H has a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of Brilliant Orange H are both 378.06502242 g/mol . The topological polar surface area is 111 Ų . The compound has a heavy atom count of 26 .

Scientific Research Applications

Photocatalytic Degradation in Wastewater Treatment

Brilliant Orange H (BO) is actively researched in the context of photocatalytic degradation, a significant process in wastewater treatment. Studies have explored the effectiveness of various methods, such as the advanced oxidation process using hydrogen peroxide and UV light, for the degradation of BO in aqueous solutions. This research is pivotal in addressing the challenge of removing recalcitrant compounds, like reactive dyes, from wastewater (Islam & Islam, 2011). Similarly, the use of iron-pillared montmorillonite in photocatalytic degradation under visible light irradiation has shown promising results in decolorizing reactive brilliant orange, demonstrating its applicability in wastewater treatment processes (Ning, 2009).

Biosorption for Dye Removal

Research has also focused on the biosorption capacity of various materials for the removal of dyes, including Brilliant Orange H, from water. For instance, Pinus roxburghii leaves have been studied for their efficiency in eliminating brilliant green and acid orange 74 dyes from aqueous solutions, providing an environmentally friendly and cost-effective method for dye removal (Rehman, Muhammad, & Arshad, 2019). Additionally, sunflower husk has been evaluated as an adsorbent for cationic and anionic dyes, including brilliant orange, showcasing its potential as a natural solution for dye pollution in water bodies (Jaber & Jabbar, 2021).

Surface-Enhanced Raman Scattering (SERS) for Food Safety

The application of SERS in detecting synthetic pigments, such as Brilliant Orange, in food products is an emerging area of research. This technique offers sensitive, fast, and nondestructive detection capabilities, crucial for ensuring food safety against illegal pigment addition. Studies have used core-shell nanomaterials to enhance the SERS effect, proving effective in identifying pigments in various food samples (Xie et al., 2019).

Electrocoagulation for Dye Removal from Wastewater

Research into the electrocoagulation process for treating wastewater containing Brilliant Orange H2R and other dyes has shown significant potential. This method involves using iron as a sacrificial anode and has demonstrated effective removal of Brilliant Orange from wastewater, suggesting its viability for industrial wastewater treatment applications (Akter, Simol, & Salahuddin, 2016).

Safety And Hazards

When handling Brilliant Orange H, suitable protective clothing and gloves should be worn to avoid contact with the skin . Dust formation should be avoided and local regulations for disposal should be complied with . If the product enters sewers or public waters, authorities should be notified . Firefighting water contaminated with this product should be prevented from entering the environment .

properties

IUPAC Name

sodium;5-[(3,5-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S.Na/c1-11-7-12(2)9-14(8-11)19-20-18-16-5-4-15(25(22,23)24)10-13(16)3-6-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNPMIVHCISUCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilliant Orange H

CAS RN

52749-23-2
Record name 2-Naphthalenesulfonic acid, 5-[2-(dimethylphenyl)diazenyl]-6-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 5-[(dimethylphenyl)azo]-6-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
BW Wilson - Journal of the Society of Dyers and Colourists, 1970 - Wiley Online Library
The development is described of a prototype machine for dyeing wool continuously in 75 % formic acid at 50–60d̀C, with recovery of the formic acid by distillation. A complete plant for …
Number of citations: 5 onlinelibrary.wiley.com
HT Lokhande, AS Salvi - Colloid and Polymer Science, 1976 - Springer
… H-AS (CI Reactive Yellow 3), Procion Brilliant Orange H-GRS (CI Reactive Orange 2) and … li, j), and monochlorotriazine dyes eg Procion Black H-GS and Procion Brilliant Orange H-…
Number of citations: 25 link.springer.com
VA Shenai, SN Sahai - 1979 - nopr.niscpr.res.in
Degummed and bleached Tasar silk yarn has been dyed with a series of reactive dyes belonging to different chemical classes both in the absence and presence of potassium period ate…
Number of citations: 0 nopr.niscpr.res.in
A Frost, V Duveen - Journal of the Society of Dyers and …, 1968 - Wiley Online Library
The apparent chemical damage caused to cellulose by dyeing with reactive dyes, as assessed by determining the fluidity of the material in cuprammonium hydroxide, was examined. …
Number of citations: 2 onlinelibrary.wiley.com
WB Achwal, AA Vaidya - Journal of the Society of Dyers and …, 1969 - Wiley Online Library
… None Remazol Golden Yellow G Remazol Brilliant Orange RR Primazin Brilliant Pink B Procion Rubine H-BN Procion Brilliant Orange H-2R Procion Brilliant Orange MG Procion Yellow …
Number of citations: 2 onlinelibrary.wiley.com
JA Fowler, WJ Marshall - Journal of the Society of Dyers and …, 1964 - Wiley Online Library
The factors influencing the choice between reactive dyes of high and of low reactivity for batchwise, semi‐continuous, and continuous dyeing of cotton materials are discussed. It is …
Number of citations: 16 onlinelibrary.wiley.com
HT Lokhande, AS Salvi - Colloid and Polymer Science, 1982 - Springer
Results on surface conductivity of cotton fibres dyed with reactive dyes have been reported. In general the surface conductivity values were higher in alkaline pH, but lower in acidic pH …
Number of citations: 3 link.springer.com
HT Lokhande, AS Salvi - Colloid and Polymer Science, 1978 - Springer
Results on changes in scd of the cotton fibres dyed with reactive dyes have been reported. In general, the scd decreased as a result of the reaction between dye and fibre, the decrease …
Number of citations: 12 link.springer.com
RT Norris - Textile Chemist & Colorist, 1969 - search.ebscohost.com
Since superheated steaming has been successfully used by textile printers in fixing such dyes as reactives on cellulose fibers and disperse dyes on polyester fibers, the process has …
Number of citations: 3 search.ebscohost.com
I Arslan-Alaton - Chemosphere, 2003 - Elsevier
Pre-ozonation of 14 different reactive dyestuff hydrolysates at alkaline pH was investigated to assess possible relationships between ozone transfer efficiency, first order decolourization …
Number of citations: 46 www.sciencedirect.com

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